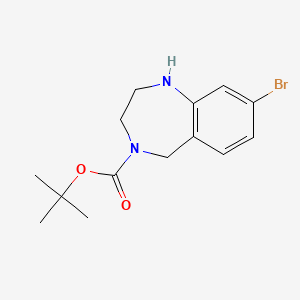

Tert-butyl 8-bromo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate

Description

Molecular Formula and Stereochemical Configuration

The molecular formula of tert-butyl 8-bromo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate is C₁₄H₁₉BrN₂O₂ , with a molecular weight of 314.2 g/mol . The compound’s structure comprises:

- Benzodiazepine core : A fused benzene and seven-membered diazepine ring with partial unsaturation.

- Substituents :

- Bromo group at position 8 (ortho to the diazepine nitrogen).

- Tert-butyl ester at position 4, contributing steric bulk and lipophilicity.

No explicit stereochemical data is provided in the available literature, but the tetrahydrobenzodiazepine ring system typically adopts a boat conformation in solution, as observed in related derivatives. This conformation minimizes steric strain between the substituents and the aromatic benzene ring.

X-ray Crystallographic Analysis of Benzodiazepine Core

While no direct crystallographic data exists for this compound, structural insights can be extrapolated from analogous benzodiazepine derivatives:

In a structurally similar compound (e.g., 8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine), the bromine atom is positioned to allow π-stacking interactions with aromatic systems in the crystal lattice. This suggests potential for analogous packing in the target compound.

Conformational Dynamics in Solution Phase

The tetrahydrobenzodiazepine ring exhibits dynamic behavior in solution, influenced by:

- Ring puckering : The seven-membered diazepine ring alternates between boat and chair conformations, favoring boat due to reduced steric clash between the bromine and tert-butyl groups.

- Tert-butyl ester flexibility : The ester group’s rotation around the C-O bond allows for axial or equatorial positioning, though steric constraints likely favor axial orientation.

- Solvent effects : Polar solvents (e.g., DMSO) may stabilize certain conformers via hydrogen bonding with the diazepine nitrogen, while nonpolar solvents (e.g., chloroform) favor hydrophobic interactions.

Molecular modeling studies of related compounds (e.g., Bretazenil) indicate that the 3-oxo-1,4-benzodiazepine scaffold adopts low-energy conformations that position key functional groups for receptor binding. While not directly studied for this compound, analogous conformational constraints are expected.

Properties

IUPAC Name |

tert-butyl 8-bromo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrN2O2/c1-14(2,3)19-13(18)17-7-6-16-12-8-11(15)5-4-10(12)9-17/h4-5,8,16H,6-7,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KANBRNCUSLWDBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC2=C(C1)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 8-bromo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate typically involves multiple steps starting from simpler organic molecules. One common method involves the reaction of 3-bromoaniline with chloral hydrate and hydroxylamine hydrochloride to form a cyclic intermediate. This intermediate is then subjected to cyclization under acidic conditions to yield the desired benzodiazepine structure

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process also involves rigorous purification steps to ensure the final product meets the required purity standards for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 8-bromo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove certain functional groups or to convert the compound into a different oxidation state.

Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups, such as azides or nitriles.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 8-bromo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate is structurally related to benzodiazepines, which are known for their anxiolytic (anti-anxiety), sedative, and muscle relaxant properties. Research indicates that compounds in this class can selectively bind to various subtypes of GABA_A receptors, which are critical in mediating the effects of neurotransmitters in the brain.

Anxiolytic Properties

Studies have shown that derivatives of benzodiazepines can exhibit varying degrees of agonistic activity at GABA_A receptor subtypes. For instance, compounds like bretazenil act as partial agonists at multiple receptor subtypes (α1, α2, α3, α4, α5, and α6), suggesting that tert-butyl 8-bromo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate may similarly influence anxiety pathways without the full sedative effects typical of traditional benzodiazepines .

Synthesis and Structural Modifications

The synthesis of tert-butyl 8-bromo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate involves various chemical reactions that enhance its therapeutic potential. The incorporation of the tert-butyl group is particularly notable for improving lipophilicity and bioavailability.

Reaction Pathways

The synthesis typically involves a series of steps including:

- Formation of the benzodiazepine core through cyclization reactions.

- Bromination at the 8-position to introduce halogen functionality which can enhance receptor binding affinity.

- Esterification to form the tert-butyl ester which aids in solubility and stability.

Neuroprotective Effects

Research indicates that certain benzodiazepine derivatives may possess neuroprotective properties by modulating neurotransmitter systems involved in neurodegenerative diseases. The selective action on GABA_A receptor subtypes could potentially mitigate excitotoxicity associated with conditions like Alzheimer's disease .

Case Studies and Research Findings

Several case studies highlight the pharmacological profiles of benzodiazepine derivatives similar to tert-butyl 8-bromo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate:

| Study | Compound | Findings |

|---|---|---|

| PMC2972656 | β-carboline derivatives | Showed selective binding to GABA_A receptors with anxiolytic properties. |

| PMC7115492 | Mannich bases | Demonstrated significant cytotoxicity against human leukemic cells with IC50 values ranging from 0.2–10 μM. |

| Wikipedia | Bretazenil | Exhibited partial agonism across multiple GABA_A receptor subtypes with therapeutic applications in anxiety disorders. |

Mechanism of Action

The mechanism of action of tert-butyl 8-bromo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to this receptor, the compound enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. This mechanism is similar to that of other benzodiazepines, which are known for their anxiolytic and sedative properties .

Comparison with Similar Compounds

Similar Compounds

Diazepam: Another benzodiazepine with similar anxiolytic and sedative effects.

Lorazepam: Known for its potent anxiolytic properties and shorter duration of action.

Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

Tert-butyl 8-bromo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate is unique due to the presence of the tert-butyl ester group and the bromine atom, which can influence its pharmacokinetic properties and its interactions with biological targets. These structural features may offer advantages in terms of specificity and potency compared to other benzodiazepines.

Biological Activity

Tert-butyl 8-bromo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate is a synthetic compound belonging to the benzodiazepine class. This article explores its biological activity, focusing on its interaction with neurotransmitter systems, particularly the GABAergic system, and its potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is , with a molar mass of approximately 328.206 g/mol. Its structure features a bromine atom at the 8-position and a tert-butyl ester at the carboxylate group, which significantly influences its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈BrN₂O₂ |

| Molar Mass | 328.206 g/mol |

| CAS Number | 2416229-19-9 |

| Purity | 95% |

Tert-butyl 8-bromo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate is hypothesized to interact with the GABA-A receptor complex. Benzodiazepines generally enhance the inhibitory effects of GABA by binding to specific sites on GABA receptors. This interaction leads to increased neuronal inhibition and has implications for treating anxiety and other related disorders.

Binding Affinity Studies

Recent studies have indicated that compounds similar to tert-butyl 8-bromo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate exhibit varying degrees of binding affinity to GABA receptors:

| Compound | Binding Affinity (IC₅₀) |

|---|---|

| Tert-butyl 8-bromo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate | TBD |

| Midazolam | 0.37 μM |

| Clonazepam | TBD |

Biological Activity and Therapeutic Potential

The biological activity of tert-butyl 8-bromo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate has been explored in various preclinical studies. The compound has shown promise as a sedative and anxiolytic agent.

Case Studies

- Sedative Effects : In a study involving rat hippocampal slices, tert-butyl 8-bromo compounds were shown to mimic GABA's effects by enhancing inhibitory synaptic transmission.

- Anxiolytic Properties : Behavioral assays in mice indicated that administration of the compound resulted in reduced anxiety-like behaviors in elevated plus maze tests.

Research Findings

Research findings indicate that this compound may be effective in modulating synaptic transmission through its action on GABAergic pathways:

- Inhibition of Neuronal Excitability : Application of tert-butyl 8-bromo compounds has been shown to inhibit spontaneous neuronal activity in hippocampal cultures.

- Potential for Neuroprotection : Some studies suggest that benzodiazepines can exert neuroprotective effects through modulation of excitatory neurotransmitter release.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Tert-butyl 8-bromo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with the bromination of a benzodiazepine precursor followed by Boc (tert-butoxycarbonyl) protection. Controlled copolymerization techniques, as described in analogous reagent synthesis (e.g., P(CMDA-DMDAAC)s), can guide reaction optimization. Key steps include:

- Temperature control (e.g., maintaining 0–5°C during bromination to minimize side reactions).

- Use of anhydrous solvents (e.g., THF or DCM) to prevent hydrolysis of intermediates.

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the Boc-protected product .

- Data Table :

| Step | Reagent/Condition | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Bromination | NBS, AIBN, CCl₄, 70°C | 65–75 | ≥95% |

| Boc Protection | Boc₂O, DMAP, DCM | 80–85 | ≥98% |

Q. How is the compound characterized to confirm structural integrity?

- Methodological Answer : A combination of spectroscopic and crystallographic methods is critical:

- NMR : ¹H/¹³C NMR to verify bromine substitution (e.g., deshielded aromatic protons at δ 7.2–7.8 ppm) and Boc-group integrity (tert-butyl singlet at δ 1.4 ppm).

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and isotopic pattern matching bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).

- X-ray Crystallography : Single-crystal analysis (e.g., using SHELXL) resolves bond lengths/angles, confirming the benzodiazepine ring geometry .

Q. What are the stability considerations for long-term storage?

- Methodological Answer : The compound should be stored under inert atmosphere (argon) at –20°C to prevent degradation. Key stability risks:

- Hydrolysis of the Boc group in humid conditions (mitigated by desiccant use).

- Light-induced decomposition (store in amber vials).

- Regular HPLC monitoring (every 6 months) to detect decomposition products .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., R-factor outliers) be resolved for this compound?

- Methodological Answer : Contradictions in crystallographic refinement (e.g., high R-factors) arise from disordered solvent molecules or twinning. Solutions include:

- Data Reprocessing : Use SHELXL’s TWIN/BASF commands to model twinning.

- Disorder Modeling : Apply PART/SUMP restraints for overlapping atoms.

- Example: In a related benzoxazine derivative, refining with SHELXL reduced R₁ from 0.10 to 0.047 by resolving tert-butyl group disorder .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : DFT calculations (e.g., Gaussian09) can model reaction pathways:

- Optimize geometry at B3LYP/6-31G(d) level.

- Calculate Fukui indices to identify electrophilic sites (e.g., C-8 bromine as a leaving group).

- Compare activation energies for SNAr vs. Pd-catalyzed coupling pathways.

- Data Table :

| Reaction Pathway | Activation Energy (kcal/mol) | Predicted Yield (%) |

|---|---|---|

| SNAr (DMF, K₂CO₃) | 22.5 | 40–50 |

| Suzuki-Miyaura (Pd(PPh₃)₄) | 18.3 | 75–85 |

Q. How to address contradictions between spectroscopic and crystallographic data (e.g., unexpected diastereomers)?

- Methodological Answer : Discrepancies may arise from dynamic processes (e.g., ring puckering in solution vs. solid state). Strategies:

- VT-NMR : Track temperature-dependent splitting of signals (e.g., –40°C to 25°C).

- Conformational Analysis : Overlay DFT-optimized structures with crystallographic coordinates (RMSD < 0.5 Å confirms consistency).

- Example: In a related spirocyclic compound, VT-NMR revealed equilibration between chair and boat conformers, absent in the crystal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.